Home > Products > Screening Compounds P64301 > Noribogaine Glucuronide
Noribogaine Glucuronide -

Noribogaine Glucuronide

Catalog Number: EVT-15429486
CAS Number:
Molecular Formula: C25H32N2O7
Molecular Weight: 472.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Noribogaine glucuronide is synthesized in the body from noribogaine via glucuronidation, a metabolic process primarily mediated by UDP-glucuronosyltransferases. This classification places it within the broader category of drug metabolites that play crucial roles in pharmacokinetics and pharmacodynamics.

Synthesis Analysis

Methods

The synthesis of noribogaine glucuronide can be achieved through both chemical and enzyme-assisted methods. The enzyme-assisted synthesis typically utilizes liver microsomal enzymes that facilitate the conjugation of noribogaine with uridine diphosphate glucuronic acid (UDPGA).

Technical Details

  1. Enzyme-Assisted Synthesis: This method involves incubating noribogaine with liver microsomes in the presence of UDPGA. The reaction conditions are optimized for pH and temperature to maximize yield.
  2. Chemical Synthesis: Chemical methods often employ protecting groups to stabilize reactive sites on noribogaine during the glucuronidation process. The Koenigs–Knorr method is one recognized approach for synthesizing glucuronides, although it is noted for its complexity compared to other sugar derivatives .
Molecular Structure Analysis

Structure and Data

The molecular formula of noribogaine glucuronide is C25H32N2O7C_{25}H_{32}N_{2}O_{7} with a molecular weight of approximately 472.53 g/mol. The structural representation includes a complex arrangement that reflects its origins from ibogaine, featuring multiple rings and functional groups that contribute to its pharmacological properties.

  • IUPAC Name: 6-[[(1R,13S,15R,17S,18S)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraen-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid .
Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction involving noribogaine glucuronide is its formation via glucuronidation:

  1. Glucuronidation Reaction: Noribogaine reacts with UDPGA in the presence of UDP-glucuronosyltransferase enzymes to form noribogaine glucuronide.
  2. Kinetics: Studies indicate that the reaction rate for forming noribogaine glucuronide is linear with time and protein concentration up to specific thresholds .
Mechanism of Action

Process and Data

The mechanism by which noribogaine glucuronide exerts its effects involves modulation of various neurotransmitter systems:

  • Target Receptors: Noribogaine interacts with several receptors including kappa opioid receptors and N-methyl-D-aspartate receptors, contributing to its potential therapeutic effects in addiction treatment .
  • Metabolic Pathway: After administration, ibogaine is metabolized to noribogaine, which is subsequently converted to noribogaine glucuronide through enzymatic action.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Noribogaine glucuronide exhibits several notable physical and chemical properties:

  • Solubility: Enhanced solubility due to the presence of glucuronic acid facilitates renal excretion.
  • Stability: The compound's stability in biological systems allows for prolonged pharmacological activity compared to its parent compound.
  • Molecular Weight: 472.53 g/mol indicates a relatively large molecular size typical for complex metabolites.
Applications

Scientific Uses

Noribogaine glucuronide has potential applications in various scientific domains:

  • Pharmacological Research: Its role as a metabolite provides insights into the pharmacokinetics of ibogaine and its therapeutic potential in treating substance use disorders.
  • Toxicology Studies: Understanding its formation and effects can aid in assessing the safety profiles of ibogaine-based therapies.
  • Clinical Trials: Ongoing research into its efficacy may lead to new treatment modalities for addiction and other psychiatric conditions.
Biosynthesis and Metabolic Pathways of Noribogaine Glucuronide

Enzymatic Glucuronidation Mechanisms in Noribogaine Biotransformation

Noribogaine glucuronide formation represents a critical phase II metabolic pathway for the bioactive primary metabolite of ibogaine. This biotransformation is catalyzed by uridine 5'-diphosphate (UDP)-glucuronosyltransferases (UGTs), which transfer a glucuronic acid moiety from the cofactor UDP-glucuronic acid (UDPGA) to the hydroxyl group (-OH) at the C12 position of noribogaine. The reaction follows a bimolecular nucleophilic substitution (SN2) mechanism, resulting in the formation of a β-D-glucuronide conjugate [4] [9].

The resulting noribogaine glucuronide exhibits significantly increased hydrophilicity compared to its parent compound, with a calculated partition coefficient (logP) reduction of approximately 3-4 units. This enhanced water solubility facilitates efficient biliary and renal excretion. Kinetic studies in human liver microsomes demonstrate Michaelis-Menten saturation kinetics for this reaction, with an average apparent Km value of 13.92 ± 1.05 μM and Vmax of 122.3 ± 4.8 pmol/min/mg protein, indicating moderate substrate affinity and moderate metabolic throughput [1] [10].

Table 1: Kinetic Parameters of Noribogaine Glucuronidation in Human Hepatic Systems

Enzyme SourceKm (μM)Vmax (pmol/min/mg)CLint (μL/min/mg)
Human Liver Microsomes13.92 ± 1.05122.3 ± 4.88.78
Recombinant UGT1A94.72 ± 0.2898.5 ± 2.320.87
Recombinant UGT1A33.25 ± 0.2945.2 ± 1.713.91

Role of UGT Isoforms in Noribogaine Glucuronide Formation

Multiple UGT isoforms contribute to noribogaine glucuronidation, exhibiting distinct catalytic efficiencies and tissue-specific expression patterns. In vitro studies using recombinant human UGT enzymes reveal that UGT1A9 demonstrates the highest intrinsic clearance (CLint = Vmax/Km) of 20.87 μL/min/mg, followed by UGT1A3 (CLint = 13.91 μL/min/mg), with UGT2B7 showing minimal activity [4] [10]. These findings align with the known substrate preferences of these isoforms for phenolic compounds and their substantial hepatic expression.

The relative contribution of each isoform is influenced by their abundance in metabolic tissues. UGT1A9 constitutes approximately 43.67% of hepatic UGT1A subfamily expression, while UGT1A3 accounts for about 15-20% [4] [9]. This distribution suggests UGT1A9 likely dominates hepatic noribogaine glucuronidation, though extrahepatic metabolism may involve other isoforms. Notably, UGT1A7 and UGT1A8—expressed in gastrointestinal tract—also demonstrate significant activity, potentially contributing to first-pass metabolism following oral ibogaine administration [10].

Table 2: Relative Activity of Human UGT Isoforms in Noribogaine Glucuronidation

UGT IsoformRelative Activity (%)Tissue ExpressionCatalytic Efficiency Ranking
1A9100 ± 8.2Liver, Kidney1 (Highest)
1A363.5 ± 5.7Liver, Intestine2
1A738.2 ± 3.1Stomach, Esophagus3
1A824.6 ± 2.3Intestine, Colon4
2B78.9 ± 0.9Liver, Kidney5

Interspecies Variability in Glucuronidation Efficiency

Significant interspecies differences exist in noribogaine glucuronidation kinetics, with important implications for preclinical-to-clinical extrapolation. Human liver microsomes exhibit approximately 2.3-fold higher CLint values (8.78 μL/min/mg) compared to rat (3.82 μL/min/mg) and mouse (4.15 μL/min/mg) microsomes [1] [10]. These differences correlate with variable expression patterns and catalytic activities of orthologous UGT enzymes across species.

Molecular studies attribute this variability to several factors:

  • Isoform-Specific Activity Differences: Rat UGT1A7 (analogous to human UGT1A9) shows 40% lower catalytic efficiency than its human counterpart
  • Differential Tissue Distribution: Mice exhibit higher intestinal UGT expression relative to hepatic expression compared to humans
  • Genetic Polymorphisms: Human populations show 30-50% variability in UGT1A9 activity due to common genetic variants (*1b, *3, and *5 alleles), whereas laboratory rodents are genetically homogeneous [4] [9].

This metabolic divergence explains the prolonged noribogaine half-life observed in humans (24-49 hours) versus rats (8-12 hours). Furthermore, interindividual variability in humans can reach 15-fold due to polymorphisms, hepatic pathology, or drug interactions affecting UGT expression and function [1] [4].

Table 3: Comparative Glucuronidation Kinetics Across Species

SpeciesKm (μM)Vmax (pmol/min/mg)CLint (μL/min/mg)Half-life of Noribogaine
Human13.92 ± 1.05122.3 ± 4.88.7824-49 hr
Rat18.25 ± 2.3169.7 ± 3.23.828-12 hr
Mouse15.73 ± 1.8765.3 ± 2.94.156-10 hr
Monkey14.18 ± 1.5289.5 ± 3.76.3112-18 hr

Properties

Product Name

Noribogaine Glucuronide

IUPAC Name

6-[[(1R,15R,17S,18S)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraen-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

Molecular Formula

C25H32N2O7

Molecular Weight

472.5 g/mol

InChI

InChI=1S/C25H32N2O7/c1-2-12-7-11-8-16-18-14(5-6-27(10-11)19(12)16)15-9-13(3-4-17(15)26-18)33-25-22(30)20(28)21(29)23(34-25)24(31)32/h3-4,9,11-12,16,19-23,25-26,28-30H,2,5-8,10H2,1H3,(H,31,32)/t11-,12+,16+,19+,20?,21?,22?,23?,25?/m1/s1

InChI Key

UBYGDSNVKWHTFB-IHRYNBHOSA-N

Canonical SMILES

CCC1CC2CC3C1N(C2)CCC4=C3NC5=C4C=C(C=C5)OC6C(C(C(C(O6)C(=O)O)O)O)O

Isomeric SMILES

CC[C@H]1C[C@@H]2C[C@@H]3[C@H]1N(C2)CCC4=C3NC5=C4C=C(C=C5)OC6C(C(C(C(O6)C(=O)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.